molecular formula C8H5Br2FO2 B1459753 2,3-Dibromo-4-fluorophenylacetic acid CAS No. 1804418-57-2

2,3-Dibromo-4-fluorophenylacetic acid

Cat. No.: B1459753
CAS No.: 1804418-57-2
M. Wt: 311.93 g/mol
InChI Key: OLCOMMJMTXZUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-4-fluorophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids It is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dibromo-4-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the nucleophilic substitution reaction where bromopentafluorobenzene reacts with diethyl ester under the catalysis of cuprous salt and strong base, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Dibromo-4-fluorophenylacetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dibromo-4-chlorophenylacetic acid
  • 2,3-Dibromo-4-methylphenylacetic acid
  • 2,3-Dibromo-4-nitrophenylacetic acid

Comparison: Compared to similar compounds, 2,3-Dibromo-4-fluorophenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(2,3-dibromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCOMMJMTXZUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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